3-{[1-(2-BROMOBENZOYL)PIPERIDIN-4-YL]OXY}PYRIDAZINE
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Overview
Description
3-{[1-(2-BROMOBENZOYL)PIPERIDIN-4-YL]OXY}PYRIDAZINE is a complex organic compound that features a pyridazine ring substituted with a piperidine moiety linked through an oxy bridge to a bromobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(2-BROMOBENZOYL)PIPERIDIN-4-YL]OXY}PYRIDAZINE typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is first synthesized, often starting from commercially available piperidine derivatives.
Bromobenzoylation: The piperidine intermediate is then reacted with 2-bromobenzoyl chloride under basic conditions to form the 2-bromobenzoyl piperidine derivative.
Coupling with Pyridazine: The final step involves coupling the bromobenzoyl piperidine derivative with a pyridazine ring. This is typically achieved through a nucleophilic substitution reaction, where the oxy bridge is formed.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(2-BROMOBENZOYL)PIPERIDIN-4-YL]OXY}PYRIDAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing the bromobenzoyl group to a benzyl group.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide (NaOH), and a suitable solvent, like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could result in various functionalized pyridazine derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific molecular targets.
Industrial Applications: The compound may find use in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-{[1-(2-BROMOBENZOYL)PIPERIDIN-4-YL]OXY}PYRIDAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzoyl group may facilitate binding through hydrophobic interactions, while the piperidine and pyridazine rings contribute to the overall stability and specificity of the interaction. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds such as pyridazine-3-carboxylic acid and pyridazine-4-carboxamide share the pyridazine core but differ in their substituents.
Piperidine Derivatives: Compounds like 4-piperidone and 1-benzylpiperidine share the piperidine ring but have different functional groups attached.
Uniqueness
3-{[1-(2-BROMOBENZOYL)PIPERIDIN-4-YL]OXY}PYRIDAZINE is unique due to its specific combination of a bromobenzoyl group, a piperidine ring, and a pyridazine ring. This combination imparts distinct chemical and biological properties that are not found in simpler derivatives.
Properties
IUPAC Name |
(2-bromophenyl)-(4-pyridazin-3-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O2/c17-14-5-2-1-4-13(14)16(21)20-10-7-12(8-11-20)22-15-6-3-9-18-19-15/h1-6,9,12H,7-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKXXZYATQBJOFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CC=C2)C(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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